molecular formula C7H14N2O B3247372 N-Pyrrolidin-3-ylmethyl-acetamide CAS No. 181576-28-3

N-Pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B3247372
CAS No.: 181576-28-3
M. Wt: 142.2 g/mol
InChI Key: BEAWFOYVSBYVCD-UHFFFAOYSA-N
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Description

N-Pyrrolidin-3-ylmethyl-acetamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetamide group. The unique structure of this compound allows it to exhibit diverse biological activities and makes it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Pyrrolidin-3-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Pyrrolidin-3-ylmethyl-acetic acid, while reduction could produce N-Pyrrolidin-3-ylmethyl-ethanol .

Scientific Research Applications

N-Pyrrolidin-3-ylmethyl-acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N-Pyrrolidin-3-ylmethyl-acetamide is unique due to the presence of both the pyrrolidine ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWFOYVSBYVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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